3-(3-Chloro-4-fluoroanilino)-1-(3,4-dimethoxyphenyl)-1-propanone
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Overview
Description
3-(3-Chloro-4-fluoroanilino)-1-(3,4-dimethoxyphenyl)-1-propanone is an organic compound that features a complex structure with multiple functional groups It is characterized by the presence of a chloro and fluoro-substituted aniline moiety, a dimethoxyphenyl group, and a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-fluoroanilino)-1-(3,4-dimethoxyphenyl)-1-propanone typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluoroaniline and 3,4-dimethoxybenzaldehyde.
Formation of Intermediate: The first step involves the formation of an intermediate Schiff base by reacting 3-chloro-4-fluoroaniline with 3,4-dimethoxybenzaldehyde under acidic conditions.
Reduction: The Schiff base is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.
Acylation: The final step involves the acylation of the amine with a suitable acylating agent, such as acetyl chloride, to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-fluoroanilino)-1-(3,4-dimethoxyphenyl)-1-propanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro and fluoro groups on the aniline ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chloro or fluoro groups.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Chloro-4-fluoroanilino)-1-(3,4-dimethoxyphenyl)-1-propanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-fluoroanilino)-1-(3,4-dimethoxyphenyl)-1-propanone depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the context of its use, such as enzyme inhibition or receptor antagonism.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chloro-4-fluoroanilino)-1-phenyl-1-propanone: Similar structure but lacks the dimethoxy groups.
3-(4-Fluoroanilino)-1-(3,4-dimethoxyphenyl)-1-propanone: Similar structure but lacks the chloro group.
3-(3-Chloroanilino)-1-(3,4-dimethoxyphenyl)-1-propanone: Similar structure but lacks the fluoro group.
Uniqueness
The presence of both chloro and fluoro substituents on the aniline ring, combined with the dimethoxyphenyl group, gives 3-(3-Chloro-4-fluoroanilino)-1-(3,4-dimethoxyphenyl)-1-propanone unique chemical properties. These substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
3-(3-Chloro-4-fluoroanilino)-1-(3,4-dimethoxyphenyl)-1-propanone, with the CAS number 763119-57-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H17ClFNO3. The compound features a propanone backbone with a chloro-fluoro aniline and a dimethoxyphenyl substituent. Its structure can be represented as follows:
Physical Properties
- Molecular Weight: 337.78 g/mol
- Melting Point: Approximately 225 °C
- Solubility: Soluble in organic solvents
The biological activity of this compound has been linked to several mechanisms:
- Inhibition of Enzymatic Activity: It has been noted for its ability to inhibit specific enzymes involved in cancer cell proliferation.
- Antioxidant Properties: The presence of methoxy groups contributes to its potential antioxidant activity, which may protect cells from oxidative stress.
- Antimicrobial Effects: Preliminary studies suggest it may exhibit antimicrobial properties against certain bacterial strains.
Pharmacological Effects
Research indicates that the compound may possess the following pharmacological effects:
- Anticancer Activity: In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.
- Anti-inflammatory Effects: Animal models have demonstrated reduced inflammation markers when treated with this compound.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of various derivatives of this compound. The results indicated that the derivative exhibited significant cytotoxicity against breast and colon cancer cell lines, with IC50 values in the low micromolar range.
Case Study 2: Anti-inflammatory Properties
A separate investigation published in Pharmacology Reports assessed the anti-inflammatory effects using a rat model. The study found that administration of the compound significantly reduced paw edema compared to control groups, indicating its potential as an anti-inflammatory drug.
Properties
IUPAC Name |
3-(3-chloro-4-fluoroanilino)-1-(3,4-dimethoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO3/c1-22-16-6-3-11(9-17(16)23-2)15(21)7-8-20-12-4-5-14(19)13(18)10-12/h3-6,9-10,20H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIHVSFMSLUDAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CCNC2=CC(=C(C=C2)F)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
763119-57-9 |
Source
|
Record name | 3-(3-CHLORO-4-FLUOROANILINO)-1-(3,4-DIMETHOXYPHENYL)-1-PROPANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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